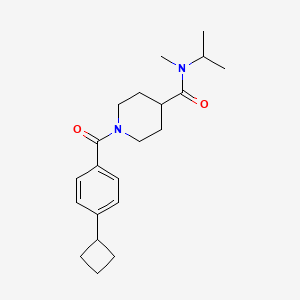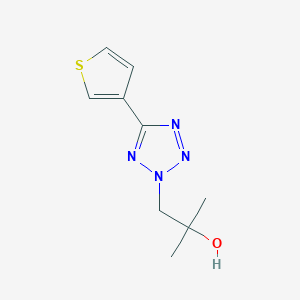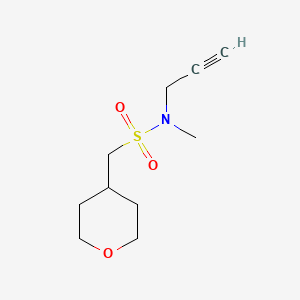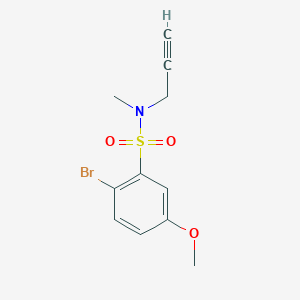![molecular formula C19H27N3O2 B7678333 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a member of the piperidine class of compounds and has a complex structure that makes it an interesting subject for scientific investigation. In
作用機序
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone acts on the opioid receptors in the brain and spinal cord, specifically the mu and delta opioid receptors. It has been shown to have a high affinity for these receptors, leading to its potent analgesic effects. This compound also has an effect on the immune system, inhibiting the release of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have immunomodulatory effects, reducing inflammation and inhibiting the release of pro-inflammatory cytokines. This compound has been used in studies investigating the effects of opioids on the immune system, as well as in studies exploring the role of the opioid system in pain perception and addiction.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone in lab experiments is its potent analgesic effects. This makes it a useful tool for investigating the role of the opioid system in pain perception and addiction. However, this compound also has limitations, including its potential for respiratory depression and sedation. These effects can make it difficult to use in certain experiments and may limit its usefulness in some contexts.
将来の方向性
There are a number of future directions for research involving 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone. One area of interest is the potential use of this compound in the treatment of chronic pain. Another area of interest is the role of the opioid system in addiction and the potential use of this compound in the treatment of opioid addiction. Additionally, there is interest in exploring the immunomodulatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, this compound is a synthetic compound with a complex structure that has been extensively studied for its potential use in scientific research. Its potent analgesic effects and effects on the immune system make it a useful tool for investigating the role of the opioid system in pain perception and addiction. However, its potential for respiratory depression and sedation limit its usefulness in some contexts. There are a number of future directions for research involving this compound, including its potential use in the treatment of chronic pain, opioid addiction, and inflammatory diseases.
合成法
The synthesis of 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone involves several steps, including the reaction of 4-methylaniline with 4-chloro-1-piperidinylmethanone to form 2-(4-methylanilino)-1-(4-chloro-1-piperidinyl)ethanone. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学的研究の応用
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have significant effects on the central nervous system, particularly in relation to pain perception and addiction. This compound has been used in studies investigating the role of the opioid system in pain perception and addiction, as well as in studies exploring the effects of opioids on the immune system.
特性
IUPAC Name |
2-(4-methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15-4-6-17(7-5-15)20-14-18(23)21-12-8-16(9-13-21)19(24)22-10-2-3-11-22/h4-7,16,20H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWHKJBOHYDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)

![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)




